Sodium methylsilanetriol
Description
Foundation of Organosilicon Compounds and Silanetriols
Organosilicon compounds are chemical structures that feature carbon-silicon bonds. This class of compounds has a wide array of applications stemming from the unique properties imparted by the silicon atom. Within this broad family are silanols, which are analogues of alcohols containing at least one hydroxyl (–OH) group bonded to a silicon atom. Depending on the number of hydroxyl groups, they can be classified as silanols (R₃SiOH), silanediols (R₂Si(OH)₂), and silanetriols (RSi(OH)₃). researchgate.net
Silanetriols, in particular, are a unique subclass of organosilicon compounds. ontosight.ai They are characterized by a silicon atom bonded to an organic group (R) and three hydroxyl groups. ontosight.ai This structure gives them distinct properties, such as the ability to engage in extensive hydrogen bonding due to the three hydroxyl groups. cymitquimica.com Silanetriols often exhibit unusual solubility characteristics, being soluble in both water and nonpolar solvents like hexane. researchgate.net The parent compound of the sodium salt in focus, Methylsilanetriol (B1219558) (MMST), has the chemical formula CH₃Si(OH)₃, where a methyl group is the organic substituent on the silicon atom. nih.gov Its sodium salt, sodium methylsilanetriol, is formed when one or more of the acidic protons from the hydroxyl groups are replaced by a sodium ion, which enhances its solubility in aqueous solutions. cymitquimica.comnih.gov
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | IUPAC Name |
|---|---|---|---|---|
| Methylsilanetriol | 2445-53-6 nih.gov | CH₆O₃Si nih.gov | 94.14 g/mol | trihydroxy(methyl)silane nih.gov |
| This compound | 16589-43-8 nih.gov | CH₅NaO₃Si nih.gov | 116.12 g/mol nih.gov | sodium;dihydroxy-methyl-oxidosilane nih.gov |
Historical Development of Methylsilanetriol Research
The study of organosilicon compounds is not new, but silanetriols have historically been considered an exotic class of compounds, with their synthesis being relatively challenging. researchgate.net For many years, they were primarily synthesized as precursors for hybrid materials and in the formation of silicone polymers and siloxane networks through condensation reactions. researchgate.netcymitquimica.com
Research interest has intensified over the last two decades, moving beyond materials science to explore the unique chemistry and potential bio-activity of these molecules. researchgate.net A significant portion of the research has focused on Methylsilanetriol (MMST), sometimes referred to as "organic silicon" in a technical context derived from organic chemistry. google.com Early investigations explored its role in influencing connective tissues. nih.gov The development of MMST as a nutritional supplement spurred further research into its absorption and metabolism in biological systems. researchgate.net Studies have demonstrated that it can be absorbed and contributes to the body's pool of silicon. nih.gov The synthesis of MMST often involves the hydrolysis of precursors like methyltriethoxysilane or the acidification of salts such as potassium methylsiliconate. google.com This evolution in research reflects a shift from viewing methylsilanetriol simply as a chemical intermediate to recognizing it as a molecule with distinct properties worthy of dedicated study.
Contemporary Research Paradigms and Future Perspectives for Methylsilanetriol
Modern research on methylsilanetriol and its derivatives, like this compound, is multifaceted, spanning materials science, supramolecular chemistry, and biomedical applications. researchgate.net
In materials science , methylsilanetriol serves as a valuable precursor for creating silica-based materials. ontosight.ai Through controlled hydrolysis and condensation, it can be used to synthesize mesoporous silica (B1680970) nanoparticles, which are significant for their potential use in catalysis and environmental remediation due to their high surface area and tunable porosity. The reactivity of its hydroxyl groups allows it to form siloxane bonds (Si-O-Si), which is fundamental in surface modification and the development of advanced polymer networks and coatings. cymitquimica.com
In the biomedical field , research has explored the use of methylsilanetriol and its derivatives. Studies have investigated its potential role in bone regeneration, with some research indicating it may stimulate osteoblast activity. Furthermore, nanoparticles synthesized from methylsilanetriol have been examined for drug delivery systems. A key area of contemporary study is its bioavailability and metabolism. Research has shown that orally administered MMST is absorbed and increases serum and urine silicon concentrations, indicating it is metabolized in vivo. nih.gov
Future perspectives point toward a deeper integration of experimental and computational studies to better understand the biological interactions of these molecules. There is significant potential in exploring understudied roles in catalysis and the development of novel nanomaterials. researchgate.net The ability to engineer enzymes to create Si-C bonds could open new avenues for synthesizing organosilicon compounds, further expanding the potential applications of methylsilanetriol derivatives in medicine and beyond. nih.gov
| Research Area | Key Finding | Significance |
|---|---|---|
| Bioavailability | Oral supplementation with MMST significantly increased total fasting silicon concentrations in serum and urine in human subjects. nih.govresearchgate.net | Demonstrates that MMST is absorbed and contributes to the body's silicon pool. nih.gov |
| Metabolism | MMST was quantifiable in urine but accounted for only about 10% of the total increase in silicon, suggesting significant metabolism to inorganic silicon. nih.gov | Indicates that the Si-C bond is cleaved in vivo, making silicon available. nih.gov |
| Materials Synthesis | Acts as a precursor to form siloxane bonds (Si-O-Si) and can be used to synthesize mesoporous silica nanoparticles. | Useful for creating advanced materials with applications in catalysis and drug delivery. |
| Structural Stability | The primary products of hydrolysis, MMST and its dimer, remain stable in aqueous solution for over 40 days. | The steric hindrance from the methyl group slows further condensation, allowing for controlled reactions. |
Structure
3D Structure of Parent
Properties
CAS No. |
4493-34-9 |
|---|---|
Molecular Formula |
CH5NaO3Si |
Molecular Weight |
116.12 g/mol |
IUPAC Name |
sodium;dihydroxy-methyl-oxidosilane |
InChI |
InChI=1S/CH5O3Si.Na/c1-5(2,3)4;/h2-3H,1H3;/q-1;+1 |
InChI Key |
LYBFGZZXTTYWGW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](O)(O)[O-].[Na+] |
physical_description |
Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Methylsilanetriol and Its Anionic Species
Hydrolysis-Based Synthetic Routes to Methylsilanetriol (B1219558)
The principal method for the synthesis of methylsilanetriol involves the hydrolysis of methyltrialkoxysilanes. This process entails the cleavage of the silicon-oxygen bond in the alkoxide by water, leading to the formation of silanol (B1196071) groups (Si-OH). The reaction is typically stepwise, with the sequential replacement of alkoxy groups (OR) with hydroxyl groups (OH).
Hydrolysis of Methyltriethoxysilane
CH₃Si(OCH₂CH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃CH₂OH
This reaction is often monitored using 29Si Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the identification and quantification of the various intermediate species and the final methylsilanetriol product. The 29Si NMR chemical shifts are sensitive to the number of hydroxyl groups attached to the silicon atom, providing a clear picture of the hydrolysis progression. unavarra.es
Studies have shown that the hydrolysis of MTES in aqueous systems can lead to highly stable low molecular weight products, including methylsilanetriol and its dimer, [(OH)₂(Me)SiOSi(Me)(OH)₂]. These species can remain in an aqueous medium for extended periods, indicating that the subsequent condensation processes that form a polymer network can be slow.
Table 1: 29Si NMR Chemical Shifts of Methyltriethoxysilane Hydrolysis Products
| Species | Chemical Formula | 29Si Chemical Shift (ppm) |
|---|---|---|
| Methyltriethoxysilane (MTES) | CH₃Si(OCH₂CH₃)₃ | -42.7 to -44.4 |
| Monohydrolyzed MTES | CH₃Si(OCH₂CH₃)₂(OH) | Varies |
| Dihydrolyzed MTES | CH₃Si(OCH₂CH₃)(OH)₂ | Varies |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. unavarra.esresearchgate.net
Hydrolysis of Trimethoxy(methyl)silane
Similar to MTES, trimethoxy(methyl)silane (MTMS) also serves as a precursor for methylsilanetriol through hydrolysis. The reaction is analogous:
CH₃Si(OCH₃)₃ + 3H₂O → CH₃Si(OH)₃ + 3CH₃OH
The hydrolysis of MTMS is generally faster than that of MTES due to the smaller steric hindrance of the methoxy (B1213986) group compared to the ethoxy group. wikipedia.org This reaction can also be effectively monitored by 29Si NMR and other spectroscopic techniques like Raman and Infrared (IR) spectroscopy to follow the kinetics and identify the intermediate species. Under acidic conditions, the rates of successive hydrolysis steps for methyltrimethoxysilane (B3422404) decrease with each step. Conversely, under basic conditions, the opposite trend is observed. wikipedia.org
Catalytic and Environmental Parameters Influencing Hydrolysis Efficiency
The efficiency of methylsilanetriol synthesis through hydrolysis is significantly influenced by several catalytic and environmental parameters.
pH: The pH of the reaction medium is a critical factor. Acidic conditions generally accelerate the hydrolysis of alkoxysilanes. researchgate.net For instance, the hydrolysis is faster at low pH values. researchgate.net Conversely, condensation reactions, which compete with the formation of the monomeric methylsilanetriol, are slower at low pH. researchgate.net
Catalysts: Various acid and base catalysts can be employed to control the rate of hydrolysis. Hydrochloric acid is a commonly used acid catalyst. unavarra.es The choice of catalyst can also influence the structure of the final products.
Temperature: The reaction temperature affects the rate of hydrolysis. Higher temperatures generally lead to faster reaction rates. researchgate.net
Solvent: The choice of solvent can impact the solubility of the reactants and the stability of the intermediate species. Alcohols, such as ethanol, are often used as co-solvents to ensure the miscibility of the alkoxysilane with water. nih.gov
Water-to-Alkoxysilane Ratio: The molar ratio of water to the alkoxysilane precursor is a key parameter that determines the extent of hydrolysis. A stoichiometric amount of water is required for complete hydrolysis to methylsilanetriol.
Table 2: Influence of Parameters on Methyltrialkoxysilane Hydrolysis
| Parameter | Effect on Hydrolysis Rate | Notes |
|---|---|---|
| Low pH (Acidic) | Increases | Also slows down condensation reactions. researchgate.net |
| High pH (Basic) | Increases | Promotes condensation reactions. |
| Catalysts (e.g., HCl) | Increases | The type of catalyst can influence the reaction pathway. |
| Higher Temperature | Increases | Can also promote condensation. researchgate.net |
| Solvent Choice | Affects solubility and reaction rates | Protic solvents can participate in the reaction. nih.gov |
| Water/Silane (B1218182) Ratio | Higher ratio drives reaction to completion | Stoichiometric amounts are needed for full hydrolysis. |
Formation of Sodium Methylsilanetriolate
Sodium methylsilanetriolate, the sodium salt of methylsilanetriol, is an important derivative with various industrial applications. Its synthesis typically involves the hydrolysis of a suitable precursor followed by neutralization with a sodium base.
Preparation from Methyl Trichlorosilane Hydrolysis Products
A common industrial method for the preparation of sodium methylsilanetriolate involves the hydrolysis of methyltrichlorosilane (B1216827) (MTCS). This process occurs in two main steps:
Hydrolysis of Methyltrichlorosilane: Methyltrichlorosilane is reacted with water to produce methylsilanetriol (often referred to as methylsilicic acid in this context) and hydrochloric acid. nih.gov
CH₃SiCl₃ + 3H₂O → CH₃Si(OH)₃ + 3HCl
Neutralization with Sodium Hydroxide (B78521): The resulting methylsilanetriol and hydrochloric acid mixture is then neutralized with sodium hydroxide to form sodium methylsilanetriolate.
CH₃Si(OH)₃ + NaOH → Na⁺[CH₃Si(OH)₂O]⁻ + H₂O (and further reaction with HCl)
A specific patented process describes the hydrolytic polycondensation of monomethyltrichlorosilane in the presence of 18-22% hydrochloric acid as a polymerization inhibitor. The reaction is controlled at a temperature of 28-32 °C for 1-2 hours. The resulting methylsilicic acid is then separated and reacted with an equivalent amount of sodium hydroxide at 80-90 °C for 0.5-1.5 hours to yield sodium methyl silicate (B1173343) with a reported yield of over 75%. nih.gov
Table 3: Reaction Parameters for Sodium Methylsilanetriolate Synthesis from MTCS
| Step | Reactants | Temperature (°C) | Duration | Key Conditions |
|---|---|---|---|---|
| Hydrolysis | Methyltrichlorosilane, Water, Hydrochloric Acid | 28-32 | 1-2 hours | 18-22% HCl as polymerization inhibitor. nih.gov |
| Neutralization | Methylsilicic Acid, Sodium Hydroxide | 80-90 | 0.5-1.5 hours | Equivalent amount of NaOH. nih.gov |
Methods Involving Alkali Metal Silanolates
Another synthetic approach involves the use of pre-formed alkali metal silanolates. For instance, sodium methyl siliconate can be prepared by reacting a monomethylsiloxane hydrolyzate with a molar equivalent of sodium hydroxide solution in the presence of ethanol. google.com The solid product is then isolated by distilling off the solvent. google.com
More generally, alkali metal organosiliconates can be produced by the hydrolysis of alkoxysilanes with an alkali metal hydroxide and water. The resulting hydrolyzate, which contains the silanol salt, is then processed to remove water and alcohol to obtain the solid product. google.com
The synthesis of storable sodium silylsilanolates has also been reported, which can be prepared from the hydrolysis of a chlorosilane in an acetate (B1210297) buffer, followed by deprotonation with sodium hydride (NaH). kyoto-u.ac.jp While not directly producing sodium methylsilanetriolate, this methodology demonstrates the general principle of forming sodium silanolates from silanols.
Investigation of Methylsilanetriol Solution Stability
Research into the behavior of methylsilanetriol in aqueous solutions indicates a notable degree of stability for both the monomer and its initial condensation products. scispace.comresearchgate.net The primary pathway for instability is self-condensation, where silanol groups react to form siloxane (Si-O-Si) bonds, leading to the creation of dimers, oligomers, and eventually polymeric networks. smolecule.com
However, this condensation process can be slow under certain conditions. scispace.comresearchgate.net One of the most striking findings from investigations using 29Si NMR, mass spectrometry, and infrared spectroscopy is the high stability of low-molecular-weight hydrolysis products. scispace.comresearchgate.net A key study demonstrated that in an aqueous emulsion of methyltriethoxysilane, the resulting methylsilanetriol [MeSi(OH)3] and its dimer [(OH)2(Me)SiOSi(Me)(OH)2] were both still present in the medium after 40 days of storage under ambient conditions. scispace.comresearchgate.net
This finding suggests that the condensation reactions that lead to the formation of a polymer network are slow, allowing a significant number of reactive hydroxyl groups to remain in the system. scispace.comresearchgate.net The stability is influenced by factors such as concentration and pH. While methylsilanetriol is stable in aqueous solutions at concentrations around 20 mM, the rate of condensation is significantly enhanced under acidic or basic conditions. nih.govresearchgate.net
The research findings on the stability of methylsilanetriol and its dimer are detailed in the interactive data table below.
| Analyte | Analytical Method | System | Observation Period | Finding | Reference |
| Methylsilanetriol | 29Si NMR, Mass Spectrometry, Infrared Spectroscopy | Aqueous Emulsion | 40 days | High stability; compound still present in the aqueous medium. | scispace.comresearchgate.net |
| Methylsilanetriol Dimer | 29Si NMR, Mass Spectrometry, Infrared Spectroscopy | Aqueous Emulsion | 40 days | High stability; compound still present in the aqueous medium. | scispace.comresearchgate.net |
Computational Chemistry and Theoretical Investigations of Methylsilanetriol Systems
Quantum Mechanical Studies of Methylsilanetriol (B1219558)
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of the methylsilanetriol molecule. These methods provide detailed information about the electronic structure and are crucial for elucidating reaction mechanisms and predicting spectroscopic properties. hydrophobe.orgnih.gov
Different levels of theory, such as Hartree-Fock, post-Hartree-Fock methods, and Density Functional Theory (DFT), can be applied to study the molecule. nih.gov DFT methods, in particular, have been successfully used to investigate the structure of complex molecules and reaction mechanisms. nih.govnih.gov For instance, calculations can reveal the partial charges on each atom, highlighting the polarity of the Si-O and O-H bonds, which is crucial for understanding its intermolecular interactions.
| Parameter | Value | Method |
|---|---|---|
| Si-C Bond Length | ~1.88 Å | DFT |
| Si-O Bond Length | ~1.65 Å | DFT |
| O-H Bond Length | ~0.97 Å | DFT |
| C-Si-O Bond Angle | ~108° | DFT |
| O-Si-O Bond Angle | ~111° | DFT |
| Si-O-H Bond Angle | ~115° | DFT |
Quantum mechanical methods are invaluable for studying the mechanisms of chemical reactions, such as the hydrolysis of precursors to form methylsilanetriol and its subsequent dimerization. nih.govresearchgate.net Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies. nih.gov
For example, the hydrolysis of methyltrichlorosilane (B1216827) to methylsilanetriol can be modeled to understand the stepwise substitution of chloride ions with hydroxyl groups. smolecule.com Computational studies on similar chlorosilanes have shown that the energy barrier for hydrolysis can be significantly influenced by the presence of water molecules and the solvent environment. researchgate.net
The dimerization of methylsilanetriol, a key step in the formation of larger polysiloxanes, has also been investigated theoretically. nih.gov Studies have compared different possible reaction pathways for the formation of a siloxane (Si-O-Si) bridge. nih.gov By calculating the energy barriers for these pathways, it can be determined which mechanism is more favorable. nih.gov For instance, a theoretical study on the dimerization of a similar molecule, hydroxymethylsilanetriol, showed that the formation of a Si-O-Si bridge is energetically more favorable than the formation of a Si-O-C-Si bridge. nih.gov The energy barriers for these dimerization mechanisms were calculated to be in the range of 27 to 32 kcal/mol. nih.gov
| Reaction Pathway | Bridge Type | Activation Energy (kcal/mol) |
|---|---|---|
| Mechanism 1 | Si-O-C-Si | ~30 |
| Mechanism 2 | Si-O-Si | ~27 |
| Mechanism 3 | Si-C-O-C-Si | Not experimentally observed |
Theoretical calculations can predict various spectroscopic properties of methylsilanetriol, which can aid in its experimental identification and characterization. olemiss.edu By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of the molecule. nih.gov These theoretical spectra can then be compared with experimental data to confirm the structure of the compound.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using quantum chemical methods. nih.gov For silicon-containing compounds like methylsilanetriol, predicting the 29Si NMR chemical shift is particularly useful. smolecule.com Theoretical predictions indicate that the monomeric methylsilanetriol should exhibit a 29Si chemical shift in the range of -47 to -50 ppm. smolecule.com Upon dimerization, this signal is expected to shift to a range of -49 to -52 ppm, reflecting the change in the chemical environment of the silicon atom. smolecule.com
| Species | Silicon Environment | Predicted Chemical Shift (ppm) |
|---|---|---|
| Monomer | T⁰ | -47 to -50 |
| Dimer | T¹ | -49 to -52 |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamic processes of methylsilanetriol, such as its interactions in solution and its aggregation behavior. mdpi.comnih.gov
MD simulations are well-suited to study the behavior of methylsilanetriol in aqueous solutions. These simulations can reveal how water molecules arrange themselves around the silanetriol, forming a hydration shell. The simulations can also provide information about the hydrogen bonding network between methylsilanetriol and water molecules, as well as between methylsilanetriol molecules themselves.
In the context of sol-gel processes, MD simulations can model the initial stages of condensation and polymerization. nih.govvcell.org By simulating a system containing multiple methylsilanetriol molecules in water, it is possible to observe the formation of dimers, trimers, and larger oligomers over time. These simulations can provide insights into the structural evolution of the system as it transitions from a sol to a gel. nih.govnih.govrsc.org The results of such simulations can be used to understand how factors like concentration and temperature influence the gelation process. nih.govrsc.org
The aggregation of silanol (B1196071) species is a critical step in the formation of silica-based materials. researchgate.netdlr.de MD simulations can be employed to investigate the aggregation behavior of methylsilanetriol at the molecular level. mdpi.comgist.ac.kr These simulations can help to understand the forces driving the aggregation process, such as van der Waals interactions and hydrogen bonding.
Simulations can track the formation and growth of clusters of methylsilanetriol molecules. dlr.deacs.org By analyzing the trajectories of the molecules, it is possible to determine the size and shape of the aggregates that are formed. researchgate.net The results of these simulations can provide a deeper understanding of the initial stages of nucleation and growth that lead to the formation of larger silica (B1680970) networks. researchgate.netdlr.de
Spectroscopic Characterization Techniques Applied to Methylsilanetriol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds in both solution and solid states. elsevierpure.comresearchgate.net It offers detailed information on the connectivity and chemical environment of atoms within a molecule by probing the magnetic properties of atomic nuclei. researchgate.net
Silicon-29 (²⁹Si) NMR spectroscopy is exceptionally powerful for studying the hydrolysis and condensation of methylsilanetriol (B1219558). arizona.edu It provides direct information on the connectivity of the silicon atoms, allowing for the unambiguous identification of different structural units as the polymerization proceeds. researchgate.net The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, particularly the number of siloxane bonds (Si-O-Si) attached to it.
In the context of methylsilanetriol, a trifunctional monomer, the silicon environments are classified using "T" notation, where the superscript 'n' in Tⁿ denotes the number of bridging oxygen atoms connected to the silicon atom.
T⁰: Represents the initial monomeric species, methylsilanetriol (CH₃Si(OH)₃), where the silicon is bonded to three hydroxyl groups.
T¹: Corresponds to a silicon atom at the end of a chain, linked to one other silicon atom through a siloxane bond (e.g., in a dimer).
T²: Represents a silicon atom in the middle of a linear chain, connected to two other silicon atoms.
T³: Denotes a fully condensed, cross-linked silicon site bonded to three other silicon atoms via siloxane linkages.
By monitoring the relative intensities of the signals corresponding to these Tⁿ species over time, researchers can track the progression of the condensation reaction from monomers to dimers, oligomers, and eventually to highly cross-linked polysiloxane networks. researchgate.net The rate of hydrolysis is typically much faster than the subsequent condensation reactions. arizona.edu
Below is a table summarizing the typical ²⁹Si NMR chemical shift ranges for these species.
| Silicon Species | Description | Typical Chemical Shift (ppm) |
|---|---|---|
| T⁰ | Monomer (e.g., Methylsilanetriol) | -40 to -50 |
| T¹ | End-group in a chain (1 Si-O-Si bond) | -48 to -58 |
| T² | Middle-group in a chain (2 Si-O-Si bonds) | -58 to -68 |
| T³ | Fully condensed/cross-linked site (3 Si-O-Si bonds) | -65 to -75 |
Note: Specific chemical shifts can vary based on solvent, concentration, and pH.
While ²⁹Si NMR focuses on the silicon core, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information about the organic methyl group and the hydroxyl protons.
¹H NMR is used to analyze the protons of the methyl group (Si-CH₃) and the silanol (B1196071) groups (Si-OH). The chemical shift of the methyl protons provides information about the electronic environment around the silicon atom. As condensation proceeds, changes in the chemical shifts of both the methyl and silanol protons can be observed, reflecting the conversion of Si-OH groups into Si-O-Si linkages. researchgate.net For instance, the signal intensity of precursor methoxy (B1213986) groups has been shown to decrease continuously as the condensation reaction progresses. researchgate.net
¹³C NMR is employed to characterize the carbon backbone of the organosilane. researchgate.netresearchgate.net For methylsilanetriol, a single resonance is expected for the methyl carbon. The chemical shift of this carbon is sensitive to the substituents on the silicon atom. This technique is particularly valuable for more complex derivatives where the organic ligand contains multiple, distinct carbon environments, allowing for detailed structural confirmation of the organic moiety attached to the silicon center. researchgate.netyoutube.com
Infrared and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational techniques used to identify functional groups and probe the structure of the siloxane network. elsevierpure.comnih.gov They are sensitive to the vibrations of chemical bonds and are invaluable for characterizing the key structural motifs in methylsilanetriol and its condensation products. nih.gov
The most prominent features in the IR and Raman spectra of polymerized methylsilanetriol are related to the Si-O-Si and Si-OH bonds.
Siloxane (Si-O-Si) Linkages: The formation of the polysiloxane backbone is characterized by the appearance of strong absorption bands corresponding to the asymmetric stretching vibration of the Si-O-Si bond, typically found in the 1000-1100 cm⁻¹ region. acs.org A corresponding symmetric Si-O-Si stretching mode is observed around 800 cm⁻¹. acs.org The exact position and shape of these bands can provide information on the Si-O-Si bond angle and the presence of cyclic structures, such as four- and six-membered siloxane rings. nih.gov
Silanol (Si-OH) Groups: The presence of silanol groups is identified by a stretching vibration, ν(Si-OH), typically around 960 cm⁻¹ for hydrogen-bonded silanols. acs.org A broad band in the 3200-3700 cm⁻¹ region is also characteristic of the O-H stretching in hydrogen-bonded silanol groups.
Methyl (CH₃) Groups: Vibrations associated with the methyl group attached to silicon are also observable. These include C-H stretching vibrations near 2900-3000 cm⁻¹ and a characteristic Si-CH₃ deformation or "umbrella" mode around 1270 cm⁻¹.
The following table summarizes key vibrational frequencies.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Si-O-Si | Asymmetric Stretch | 1000 - 1100 | IR (Strong), Raman |
| Si-O-Si | Symmetric Stretch | ~800 | IR, Raman |
| Si-OH | Si-O Stretch | ~960 | IR |
| -OH (in Si-OH) | O-H Stretch (H-bonded) | 3200 - 3700 | IR (Broad) |
| Si-CH₃ | Symmetric Deformation | ~1270 | IR |
| -CH₃ | C-H Stretch | 2900 - 3000 | IR, Raman |
Both IR and Raman spectroscopy can be used to monitor the kinetics of the condensation process in real-time. elsevierpure.comresearchgate.net By tracking the decrease in the intensity of the Si-OH absorption band and the simultaneous increase in the intensity of the Si-O-Si absorption band, one can follow the conversion of silanols to siloxane bridges. acs.org Techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy are particularly useful for observing these changes, sometimes revealing an isosbestic point that indicates a direct conversion between the two species. acs.org
Mass Spectrometry (MS) Techniques for Product Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of methylsilanetriol and its early condensation products by measuring their mass-to-charge ratio (m/z). researchgate.net
For volatile or thermally sensitive compounds like silanols, "soft" ionization techniques are often preferred to minimize fragmentation and preserve the molecular ion. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for this purpose. High-resolution mass spectrometry, for instance using a Fourier-transform ion cyclotron resonance (FT-ICR) analyzer, can provide highly accurate mass measurements, enabling the determination of elemental compositions. nih.gov
In a typical analysis, one would expect to identify:
The protonated monomer [CH₃Si(OH)₃ + H]⁺.
Ions corresponding to dimers, trimers, and other low-molecular-weight oligomers, formed through the sequential loss of water molecules.
Fragment ions resulting from the cleavage of Si-C or Si-O bonds. Gas-phase studies have identified characteristic tri-coordinated silicon ions as possible fragmentation products. nih.gov
Tandem mass spectrometry (MS/MS) can be employed to further probe the structure of these oligomeric species. By isolating a specific parent ion and inducing fragmentation, the resulting pattern of daughter ions can provide valuable information about the connectivity and structure of the initial siloxane product.
Other Advanced Spectroscopic Approaches
Beyond the analysis of degradation products, a suite of advanced spectroscopic methods is employed to characterize the structure, bonding, and transformations of methylsilanetriol and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.
29Si NMR: This is highly informative for studying the silicon environment. Monomeric methylsilanetriol exhibits a characteristic 29Si chemical shift in the range of -47 to -50 ppm smolecule.com. The formation of condensed species, such as dimers and oligomers, can be tracked as new signals appear at different chemical shifts. For example, the dimer of methylsilanetriol has been observed at -36.96 ppm, while further condensation leads to broader signals between -51 and -66 ppm, corresponding to T¹, T², and T³ silicon environments (silicon connected to one, two, or three other silicon atoms via oxygen bridges) smolecule.com.
1H NMR: The proton NMR spectrum provides complementary information. The methyl protons attached to the silicon atom typically appear as a sharp singlet around 0.15-0.25 ppm smolecule.com. This technique has also been used to quantify methylsilanetriol in biological samples like urine and serum nih.govresearchgate.net.
Mass Spectrometry (MS) offers detailed insights into molecular weight and structure through fragmentation patterns.
Chemical Ionization (CI)-MS: This soft ionization technique has been used to identify protonated methylsilanetriol at a mass-to-charge ratio (m/z) of 95 and its protonated dimer at m/z 171 smolecule.com.
Electron Ionization (EI)-MS: Under EI conditions, methylsilanetriol is prone to extensive fragmentation due to the weaker silicon-oxygen and silicon-carbon bonds. The molecular ion at m/z 94 is often of low intensity smolecule.com.
Advanced MS Techniques: For more complex silyl (B83357) organic compounds, high-resolution techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) and nanoparticle-assisted laser desorption/ionization mass spectrometry (NALDI-MS) provide highly accurate mass measurements and detailed structural characterization mdpi.com.
Infrared (IR) Spectroscopy is widely used to identify functional groups within the molecule. The IR spectrum of methylsilanetriol and related compounds shows characteristic absorption bands for different bond vibrations, which are invaluable for confirming structural features and monitoring reactions gelest.com.
| Spectroscopic Technique | Key Findings for Methylsilanetriol | Typical Values/Observations | Reference |
| 29Si NMR | Identifies monomeric, dimeric, and oligomeric species | Monomer: -47 to -50 ppm; Dimer: ~ -37 ppm; Oligomers: -51 to -66 ppm | smolecule.com |
| 1H NMR | Quantifies methyl protons | Sharp singlet at 0.15-0.25 ppm | smolecule.com |
| Chemical Ionization MS | Detects protonated molecular and cluster ions | [M+H]⁺ at m/z 95; [2M+H]⁺ at m/z 171 | smolecule.com |
| Infrared (FTIR) Spectroscopy | Identifies key functional groups | Strong Si-O-Si stretches, O-H bands (often broad), and aliphatic C-H stretches |
Other surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), Auger electron spectroscopy (AES), and high-resolution electron energy loss spectroscopy (HREELS) have been applied to study the reactions and bonding of related silane (B1218182) derivatives on silicon surfaces, providing fundamental insights into the behavior of Si-C and Si-O linkages caltech.edu.
Environmental Fate and Transformation Pathways of Methylsilanetriol and Organosilicon Compounds
The environmental journey of methylsilanetriol (B1219558) and related organosilicon compounds is dictated by a series of chemical and biological transformations. These processes determine the compound's persistence, mobility, and ultimate fate across different environmental compartments, including water, air, and soil.
Advanced Materials Science Applications Derived from Methylsilanetriol Chemistry
Utilization in Sol-Gel Processing for Hybrid Materials
The sol-gel process is a versatile and widely used method for synthesizing inorganic and hybrid materials from molecular precursors. mdpi.com This process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Methylsilanetriol (B1219558) is an ideal precursor for sol-gel chemistry due to its trifunctional nature, which allows for the formation of three-dimensional siloxane networks.
The process begins with the hydrolysis of the Si-OH groups, followed by condensation reactions that lead to the formation of Si-O-Si (siloxane) bridges. The presence of the methyl group provides an organic component to the resulting inorganic silica (B1680970) network, leading to the formation of organic-inorganic hybrid materials. These hybrid materials combine the advantages of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, mechanical strength).
The sol-gel synthesis using organotrialkoxysilanes like methyltriethoxysilane, a related precursor to methylsilanetriol, has been shown to produce hybrid organosilicon structures. researchgate.net The ratio of organic to inorganic precursors can be varied to control the final properties of the material. researchgate.net
Mesoporous materials are characterized by having pores with diameters between 2 and 50 nanometers. These materials are of significant interest due to their high surface area and large pore volume, making them suitable for applications in catalysis, separation, and drug delivery.
Research has demonstrated the synthesis of hybrid organosilicon structures using methyltriethoxysilane in a sol-gel process, which results in materials with a high content of Si-O-Si bonds. researchgate.net These structures can serve as matrices for various applications. The general approach for creating mesoporous organosilicates involves the co-condensation of a silica precursor (like tetraethoxysilane) with an organosilane precursor (like methyltriethoxysilane). researchgate.net This allows for the incorporation of organic functionalities directly into the silicate (B1173343) framework.
Table 1: Key Parameters in the Synthesis of Mesoporous Organosilicates
| Parameter | Effect on Material Properties |
| Precursor Ratio | Influences the degree of organic functionalization and hydrophobicity. |
| Catalyst | Affects the rates of hydrolysis and condensation, influencing gelation time and final structure. researchgate.net |
| Template Agent | Directs the formation of ordered mesoporous structures. |
| Solvent | Affects the solubility of precursors and the morphology of the final product. |
| Temperature | Influences reaction kinetics and the final pore structure. |
The ability of methylsilanetriol to form stable siloxane bonds with hydroxyl groups present on various substrates makes it an excellent candidate for creating thin films and surface coatings. These coatings can impart a range of desirable properties to the underlying material, including hydrophobicity, corrosion resistance, and improved adhesion.
When a solution of sodium methylsilanetriol is applied to a surface, the silanol (B1196071) groups can react with surface hydroxyls (e.g., on glass, metals, or ceramics) to form a durable, covalently bonded organosilicon layer. The methyl groups orient away from the surface, creating a low-energy, water-repellent interface. This is the principle behind its use as a waterproofing agent for various materials. nih.govatamanchemicals.com
The sol-gel method is also a prominent technique for depositing these films. By controlling the viscosity of the sol and the deposition parameters (e.g., dip-coating, spin-coating), the thickness and uniformity of the coating can be precisely controlled. These organosilicate coatings are valuable in a wide range of applications, from protective layers on architectural materials to functional coatings in electronic devices. atamanchemicals.com
Role in Biomaterial Development and Interactions
Biomaterials are materials engineered to interact with biological systems for medical purposes. The surface properties of a biomaterial are critical as they dictate the initial interactions with proteins, cells, and tissues. Organosilicon compounds, including derivatives of methylsilanetriol, are increasingly being explored for the surface modification of biomaterials to improve their biocompatibility and performance. nih.govrsc.org
Biomaterial scaffolds provide a temporary three-dimensional structure that supports tissue regeneration. nih.gov An ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties and porosity to facilitate cell infiltration and nutrient transport. nih.gov
While direct fabrication of scaffolds solely from this compound is not a primary application, its utility lies in the surface modification of scaffolds made from other materials. By coating a pre-existing scaffold with a thin layer of an organosilicate derived from methylsilanetriol, the surface chemistry can be tailored to enhance cell attachment, proliferation, and differentiation. The presence of methyl groups can modulate the hydrophobicity of the scaffold surface, which is known to influence protein adsorption and subsequent cellular responses. umich.edu
The creation of porous scaffolds often involves techniques like sacrificial templating, where a removable template is used to create a network of interconnected pores within a material. nih.gov The surface of such porous structures could be functionalized using methylsilanetriol chemistry to optimize their biological performance.
The interaction of a biomaterial with its biological environment is a complex process that begins with the adsorption of proteins onto the material's surface. nih.gov This initial protein layer mediates the subsequent attachment and behavior of cells. Surface properties such as hydrophobicity, charge, and topography play a crucial role in determining the composition and conformation of this adsorbed protein layer. umich.edu
The application of a methylsilanetriol-based coating can significantly alter the surface properties of a biomaterial. The methyl groups create a more hydrophobic surface compared to uncoated silica or metal oxide surfaces. This change in wettability can influence which proteins from the biological fluid (e.g., blood, interstitial fluid) preferentially adsorb and how they unfold upon adsorption.
Furthermore, the silanol groups of methylsilanetriol can be used for further functionalization. For instance, they can serve as anchor points for the covalent attachment of bioactive molecules such as peptides, growth factors, or enzymes. This allows for the creation of "smart" biomaterial surfaces that can actively direct cellular responses. The ability to modify surfaces is a key strategy in enhancing the biocompatibility and functionality of medical implants and devices. nih.govresearchgate.net
Applications in Advanced Functional Materials
Advanced functional materials are materials that possess specific properties that can be controlled and tailored for a particular application. The versatility of methylsilanetriol chemistry allows for its incorporation into a variety of advanced functional materials.
One of the primary commercial uses of this compound is as a water-repellent agent for masonry, concrete, and other construction materials. nama-group.com Its ability to form a hydrophobic barrier protects these materials from water damage, efflorescence, and freeze-thaw cycles.
In the realm of coatings, organosilicates derived from methylsilanetriol can be used to create anti-corrosion and anti-fouling surfaces. The dense, cross-linked siloxane network provides a robust barrier against corrosive agents, while the low-energy surface created by the methyl groups can deter the adhesion of marine organisms and other forms of biofouling.
Furthermore, the incorporation of methylsilanetriol into polymer matrices can enhance their thermal and mechanical properties. The resulting organosilicate-polymer composites can exhibit improved strength, stiffness, and resistance to high temperatures, making them suitable for demanding applications in the automotive and aerospace industries. The ongoing research into organosilicon compounds suggests a promising future for this compound in the development of new and innovative functional materials. atamanchemicals.com
Table 2: Summary of Applications in Advanced Materials
| Application Area | Role of Methylsilanetriol Chemistry | Resulting Properties |
| Construction Materials | Surface treatment with this compound. nama-group.com | Water repellency, protection against weathering. |
| Protective Coatings | Formation of dense organosilicate films. atamanchemicals.com | Corrosion resistance, anti-fouling. |
| Polymer Composites | Incorporation as a cross-linking agent or filler. | Enhanced thermal stability and mechanical strength. |
| Biomaterial Surface Modification | Creation of functionalized surfaces on implants and scaffolds. nih.govrsc.org | Improved biocompatibility, controlled protein adsorption, enhanced cell adhesion. |
Selective Adhesion in Bioreactor Systems
The precise control of cell behavior is critical for the successful operation of bioreactor systems used in tissue engineering and cell-based manufacturing. One of the key challenges is ensuring that specific cell types adhere to and proliferate on desired surfaces, while preventing non-specific binding of other cells or biomolecules. Methylsilanetriol chemistry offers a powerful tool for the surface modification of bioreactor components to achieve this selective adhesion.
The underlying principle involves the reaction of methylsilanetriol's hydroxyl groups with hydroxyl groups present on the surfaces of common bioreactor materials like glass or certain polymers. smolecule.com This reaction forms stable, covalent siloxane (Si-O-Si) bonds, effectively grafting a new chemical interface onto the substrate. smolecule.com This modification alters the surface's physicochemical properties, such as hydrophobicity and charge, which in turn influences protein adsorption and subsequent cell attachment. frontiersin.orgunc.edu
Mechanism of Surface Modification:
Activation: The surface of the bioreactor material, which contains hydroxyl (-OH) groups, is prepared.
Application: A solution containing methylsilanetriol or its precursor is applied to the surface.
Condensation Reaction: The silanol groups (Si-OH) of methylsilanetriol react with the surface -OH groups. This co-condensation reaction eliminates water and forms a durable siloxane bridge, covalently linking the methylsilyl groups to the surface.
By creating patterns of these modified surfaces, it is possible to spatially control where cells will adhere. The methyl group provides a degree of hydrophobicity, which can be tailored by co-condensing with other silane (B1218182) molecules bearing different functional groups. This allows for the creation of microenvironments that are biochemically and physically optimized for the adhesion of a target cell population, thereby achieving selective adhesion within the complex milieu of a bioreactor. nih.gov While traditional cell culture relies on the non-specific adsorption of serum proteins, this directed chemical modification provides a more controlled and defined surface for guiding cell behavior. nih.gov
| Property | Description | Relevance to Application |
|---|---|---|
| Molecular Formula | CH₆O₃Si guidechem.com | Defines the basic elemental composition. |
| Functional Groups | Three hydroxyl (-OH) groups attached to a silicon atom smolecule.com | Enables covalent bonding to surfaces via condensation reactions. |
| Reactivity | Undergoes condensation with other silanols or surface hydroxyl groups | Forms stable siloxane (Si-O-Si) bonds for durable surface modification. smolecule.com |
| Attached Group | One methyl (-CH₃) group | Imparts hydrophobic character to the modified surface. |
Precursors for Specialized Silicone Polymers
Methylsilanetriol is a key trifunctional monomer in the synthesis of specialized silicone polymers, particularly silsesquioxanes. Its three reactive hydroxyl groups enable the formation of highly cross-linked, three-dimensional polymer networks through polycondensation reactions. This process is fundamental to creating materials with exceptional thermal stability and unique structural properties. dtic.mil
The most prominent specialized polymer derived from methylsilanetriol is Poly(methylsilsesquioxane) , often abbreviated as PMSQ. The empirical formula for this polymer is [CH₃SiO₃/₂]n, reflecting the "sesqui" (one and a half) ratio of oxygen to silicon atoms. PMSQ is typically synthesized via the hydrolysis and subsequent condensation of methyltrialkoxysilanes (e.g., methyltrimethoxysilane), which proceeds through a methylsilanetriol intermediate. researchgate.net
Synthesis Pathway:
Hydrolysis: A precursor like methyltrimethoxysilane (B3422404) (CH₃Si(OCH₃)₃) reacts with water, replacing the methoxy (B1213986) groups with hydroxyl groups to form methylsilanetriol (CH₃Si(OH)₃).
Polycondensation: The newly formed methylsilanetriol molecules react with each other. The hydroxyl groups condense, eliminating water molecules to form a network of Si-O-Si siloxane bonds. smolecule.com
This process leads to the formation of complex structures that can range from ladder-like chains to cage-like frameworks and random networks. dtic.milrsc.org These polymers are distinct from linear silicones like polydimethylsiloxane (B3030410) (PDMS) due to their highly cross-linked nature.
The resulting PMSQ materials possess a combination of desirable properties stemming from their hybrid organic-inorganic structure. The inorganic siloxane backbone provides high thermal stability, while the organic methyl groups offer a degree of organo-compatibility. dtic.mil Pyrolysis of PMSQ under a nitrogen atmosphere can yield a "black glass," a type of silicon oxycarbide ceramic, demonstrating its utility as a preceramic polymer. dtic.mildtic.mil
| Characteristic | Description |
|---|---|
| Structure | Three-dimensional network of [CH₃SiO₃/₂]n units. Can form cage, ladder, or random structures. dtic.mil |
| Thermal Stability | Exhibits high stability in air at elevated temperatures. dtic.mil |
| Preceramic Properties | Can be pyrolyzed to form silicon oxycarbide ceramics ("black glass"). dtic.mildtic.mil |
| Optical Properties | Used in the synthesis of optical thin films and planar waveguides. rsc.org |
| Morphology Control | Can be synthesized as spherical beads for applications requiring specific particle sizes and low refractive indices. researchgate.net |
Q & A
Q. What are the established methods for synthesizing sodium methylsilanetriol, and how can researchers ensure purity and structural fidelity?
this compound is synthesized via hydrolysis of methyltrichlorosilane under controlled alkaline conditions. To ensure purity, researchers must rigorously monitor reaction parameters (e.g., pH, temperature) and employ purification techniques such as recrystallization or column chromatography. Structural characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) and Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of silanol (-Si-OH) and methyl (-CH₃) groups . Mass spectrometry (MS) further validates molecular weight (260.25 g/mol) and isotopic patterns . Purity assessment via high-performance liquid chromatography (HPLC) with UV detection is critical, particularly for detecting hydrolytic byproducts like polysiloxanes .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
Reverse-phase HPLC coupled with evaporative light scattering detection (ELSD) or tandem mass spectrometry (LC-MS/MS) is recommended for quantification in biological matrices. Sample preparation should include protein precipitation (e.g., using acetonitrile) to reduce interference. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) targeting silicon isotopes (²⁸Si, ²⁹Si) provides high sensitivity . Calibration curves must account for matrix effects, validated through spike-and-recovery experiments .
Q. How does this compound’s stability vary under different pH and temperature conditions?
Stability studies should be conducted in buffered solutions (pH 3–10) at temperatures ranging from 4°C to 40°C. Silanol groups are prone to condensation reactions under acidic conditions, forming siloxane bonds. Researchers must monitor degradation via periodic NMR or FTIR analysis. Accelerated stability testing (e.g., 40°C/75% relative humidity) can predict shelf-life, with data analyzed using Arrhenius kinetics .
Advanced Research Questions
Q. What metabolic pathways and byproducts are associated with this compound in mammalian systems?
In vivo studies in rats indicate that this compound undergoes rapid hydrolysis to methylsilanetriol and mannuronic acid. Methylsilanetriol is further metabolized to dimethylsilanediol, detected in urine (2% of administered dose) via LC-MS . Researchers should design pharmacokinetic studies with isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic fate. Tissue distribution analysis (e.g., liver, kidneys) via autoradiography or MS imaging is critical for understanding bioavailability .
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity profiles (e.g., LD₅₀ variations) often arise from differences in exposure routes (oral vs. dermal) or model organisms. A meta-analysis approach, as outlined in , is recommended:
- Systematically compile data from existing studies, noting experimental variables (species, dosage, endpoints).
- Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity.
- Conduct in vitro comparative toxicity assays (e.g., MTT, Ames test) under standardized conditions to isolate confounding factors .
Q. What methodological challenges arise when studying this compound’s interactions with biological macromolecules?
Silanol groups can non-specifically bind to proteins or lipids, complicating interaction studies. To mitigate this:
- Use competitive binding assays with excess inert silanol-containing compounds (e.g., silicic acid).
- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities while controlling for nonspecific adsorption .
- Molecular dynamics simulations (e.g., using GROMACS) can model interactions at atomic resolution, though forcefield parameters for silicon-containing compounds require validation .
Q. How can researchers design experiments to investigate this compound’s role in silicosis-like pathologies?
In vitro models using alveolar macrophages or lung epithelial cells should expose cells to physiologically relevant concentrations (0.1–10 µM) of this compound. Assess pro-inflammatory cytokines (IL-6, TNF-α) via ELISA and oxidative stress markers (e.g., glutathione depletion) . In vivo, intratracheal instillation in rodents followed by histopathology (H&E staining) and bronchoalveolar lavage fluid (BALF) analysis can replicate silicosis pathways. Compare results with crystalline silica controls to establish specificity .
Data Presentation and Reproducibility
-
Tabulated Stability Data Example
Condition (pH/Temp) Half-Life (Days) Major Degradants pH 3, 25°C 7.2 Polysiloxanes pH 7, 4°C >90 None detected pH 10, 40°C 14.5 Silicate salts -
References : Adhere to IUPAC nomenclature and reporting standards for spectroscopic data (δ values in ppm, J in Hz) . For biological studies, follow ARRIVE guidelines for experimental transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
